molecular formula C20H20N2O2 B2618162 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide CAS No. 862831-68-3

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide

Cat. No. B2618162
CAS RN: 862831-68-3
M. Wt: 320.392
InChI Key: NWZMBQHOYQCVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide, also known as DIM-2-Me-PhAc, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-2-carboxamides and has been found to exhibit various biological activities, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamidec is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms is the inhibition of the NF-κB signaling pathway, which is known to play a crucial role in inflammation and cancer. 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamidec has also been found to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamidec has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. It also modulates the expression of various genes involved in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamidec in lab experiments is its relatively simple synthesis process and high yield. It also exhibits potent biological activity at low concentrations, making it an efficient tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions in which research on 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamidec can be expanded. One of the areas of interest is exploring its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Another area of research is investigating its potential as a modulator of the gut microbiome, which has been found to play a crucial role in various diseases. Additionally, further studies can be conducted to elucidate the exact mechanism of action of this compound and identify potential drug targets.
In conclusion, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamidec is a promising chemical compound that exhibits potent biological activity and has potential therapeutic applications. Its relatively simple synthesis process and high yield make it an efficient tool for studying various biological processes. Further research on this compound can lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamidec involves the reaction of 1,2-dimethyl-1H-indole-3-carboxylic acid with 2,6-dimethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to obtain the final product. The overall process is relatively simple and efficient, with a yield of around 70-80%.

Scientific Research Applications

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamidec has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-12-8-7-9-13(2)18(12)21-20(24)19(23)17-14(3)22(4)16-11-6-5-10-15(16)17/h5-11H,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZMBQHOYQCVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide

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